molecular formula C23H20FNO5 B1679681 PF04418948 CAS No. 1078166-57-0

PF04418948

Numéro de catalogue B1679681
Numéro CAS: 1078166-57-0
Poids moléculaire: 409.4 g/mol
Clé InChI: LWJGMYMNSNVCEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-04418948 is a PGE2 Receptor (EP2) specific antagonist with an IC50 of 16 nM . It has greater than 2000-fold selectivity over other EP subtypes . PF-04418948 inhibits EP2 activity in smooth muscle preps from human, dog, and mouse .


Molecular Structure Analysis

The molecular formula of PF-04418948 is C23H20FNO5 . Its molecular weight is 409.41 .


Physical And Chemical Properties Analysis

PF-04418948 is a white to beige powder . It is soluble in DMSO at 20 mg/mL .

Applications De Recherche Scientifique

Application 1: Prostaglandin E Receptor 2 Antagonist

  • Summary of the Application : PF04418948 is a potent antagonist of the prostaglandin E receptor 2 (PTGER2; EP2). It has an IC50 of 16 nM for human EP2 receptors . This means it is very effective at blocking the EP2 receptor, which is involved in various physiological processes.
  • Methods of Application or Experimental Procedures : PF04418948 was profiled on a range of isolated tissues to assess its EP receptor potency and selectivity . The compound was tested against various EP receptor-mediated events, including ONO-DI-004-induced contraction of guinea pig trachea (EP1), ONO-AE1-259 and PGE2-induced relaxation of mouse and guinea pig trachea (EP2), PGE2-induced depolarization of guinea pig isolated vagus (EP3), and PGE2-induced relaxation of human and rat trachea (EP4) .

Application 2: In Vitro and In Vivo Characterization

  • Summary of the Application : PF04418948 has been characterized both in vitro and in vivo as a novel, potent, and selective prostaglandin EP2 receptor antagonist . It has been used to investigate the biological activity of PGE2 and the role of EP2 receptors in health and disease .
  • Methods of Application or Experimental Procedures : Functional antagonist potency was assessed in cell-based systems expressing human EP2 receptors and native tissue preparations from human, dog, and mouse . The selectivity of PF04418948 was assessed against related receptors and a panel of GPCRs, ion channels, and enzymes .
  • Results or Outcomes : PF04418948 inhibited prostaglandin E2 (PGE2)-induced increase in cAMP in cells expressing EP2 receptors with a functional KB value of 1.8 nM . In human myometrium, PF04418948 produced a parallel, rightward shift of the butaprost-induced inhibition of the contractions induced by electrical field stimulation with an apparent KB of 5.4 nM . In dog bronchiole and mouse trachea, PF04418948 produced parallel rightward shifts of the PGE2-induced relaxation curve with a KB of 2.5 nM and an apparent KB of 1.3 nM respectively . Reversal of the PGE2-induced relaxation in the mouse trachea by PF04418948 produced an IC50 value of 2.7 nM . Given orally, PF04418948 attenuated the butaprost-induced cutaneous blood flow response in rats .

Safety And Hazards

PF-04418948 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Although the development of both Amgen’s C52 and Pfizer’s PF-04418948 have been discontinued, similar compounds or strategies could have therapeutic utility in the future .

Propriétés

IUPAC Name

1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJGMYMNSNVCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148292
Record name PF-04418948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-04418948

CAS RN

1078166-57-0
Record name PF-04418948
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078166570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04418948
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04418948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04418948
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z38E70VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF04418948
Reactant of Route 2
PF04418948
Reactant of Route 3
Reactant of Route 3
PF04418948
Reactant of Route 4
Reactant of Route 4
PF04418948
Reactant of Route 5
PF04418948
Reactant of Route 6
PF04418948

Citations

For This Compound
92
Citations
J Abu-Hanna, JW Tannman, D Abraham, L Clapp - 2019 - discovery.ucl.ac.uk
… (1 μM), the EP2 receptor antagonist PF04418948 (1 μM) receptor antagonist, a combination of … Although, individually, RO1138452 and PF04418948 had no effect on treprostinil-induced …
Number of citations: 0 discovery.ucl.ac.uk
J Abu-Hanna, JW Taanman, D Abraham, L Clapp - 2018 - Eur Respiratory Soc
… Although, individually, RO1138452 and PF04418948 had no effect on treprostinil-induced pDRP1S637, together they significantly blocked treprostinil-induced phosphorylation of DRP1 …
Number of citations: 5 erj.ersjournals.com
K Morrison, R Ernst, F Haag, D Bur, M Clozel - Circulation, 2015 - Am Heart Assoc
… The effect of CAY10441, BWA868C and PF04418948 (selective antagonists of relaxant IP, DP … BWA868C and PF04418948 did not inhibit relaxation of EPA when added before or after …
Number of citations: 0 www.ahajournals.org
N Nishizawa, Y Ito, T Inoue, S Nakamoto… - The Kitasato medical …, 2018 - kitasato-u.ac.jp
Objectives: Hepatic ischemia/reperfusion (I/R) injury is a major adverse reaction to liver surgery. This study aims to examine the role of endogenous prostaglandin E2 (PGE2) produced …
Number of citations: 2 www.kitasato-u.ac.jp
CN Boeno, MV Paloschi, JA Lopes, MDS Silva… - International …, 2022 - Elsevier
… A suspension of 1 × 10 7 TG-elicited macrophages or C2C12 myoblasts incubated with the presence or absence of EP2 receptor (PF04418948) or EP4 receptor (GW627368X) …
Number of citations: 5 www.sciencedirect.com
P Khan, A Gazdhar, T Geiser, M Roth… - … OF REMODELING IN …, 2018 - atsjournals.org
Rationale: Idiopathic pulmonary fibrosis (IPF) is characterized by repetitive injury to alveolar epithelial cells, an increased fibroblast activation and extracellular matrix deposition. …
Number of citations: 0 www.atsjournals.org
A Nazabal, A Mendiguren, J Pineda - 2015 - Citeseer
… The EP3 receptor antagonist L-798,106 (10 µM) caused a rightward shift (> 8 fold) in the concentration-effect curve for sulprostone, but the EP2 receptor antagonist PF04418948 (10 µM…
Number of citations: 6 citeseerx.ist.psu.edu
B Liu, Y Tai, AI Caceres, S Achanta, S Balakrishna… - PLoS …, 2016 - journals.plos.org
… In order to test this hypothesis, a non-selective antagonist of EP and DP receptors, AH6809, and a highly potent and selective antagonist of the EP2 receptor, PF04418948 were used to …
Number of citations: 45 journals.plos.org
A Kourpa, E Mangelsen, J Bolbrinker… - Journal of …, 2022 - ingentaconnect.com
Objective: Prostaglandins (PGs) are important active lipids synthesized from arachidonic acid with the participation of cyclooxygenases (COXs) and specific prostaglandin synthases. …
Number of citations: 3 www.ingentaconnect.com
J Abu-Hanna, E Anastasakis, JA Patel… - Vascular …, 2023 - Elsevier
… and PF04418948 to block the IP and EP 2 receptors, respectively [27]. Individually, RO1138452 and PF04418948 … 3D) revealed that, individually, RO1138452 and PF04418948 had no …
Number of citations: 1 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.